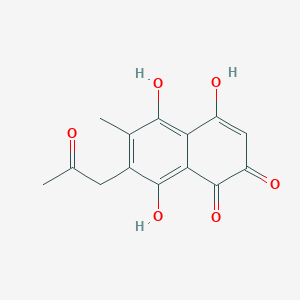![molecular formula C8H17ClOSi B14298615 Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane CAS No. 112031-28-4](/img/structure/B14298615.png)
Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane is an organosilicon compound that features a silicon atom bonded to a chlorine atom, two methyl groups, and a 3-[(prop-2-en-1-yl)oxy]propyl group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane typically involves the reaction of chlorodimethylsilane with 3-[(prop-2-en-1-yl)oxy]propyl alcohol. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution of the hydroxyl group with the chlorosilane group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base.
Addition Reactions: Electrophiles such as halogens or acids can be used.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted silanes with various functional groups.
Addition Reactions: Products include addition compounds with the prop-2-en-1-yl group.
Hydrolysis: Products include silanols and hydrochloric acid.
Applications De Recherche Scientifique
Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty coatings and adhesives.
Mécanisme D'action
The mechanism of action of Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane involves its ability to form covalent bonds with various substrates. The silicon atom can interact with nucleophiles, while the prop-2-en-1-yl group can participate in addition reactions. These interactions enable the compound to modify surfaces and molecules, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloro(dimethyl)silane: Lacks the 3-[(prop-2-en-1-yl)oxy]propyl group, making it less versatile in certain reactions.
Dimethyl{3-[(prop-2-en-1-yl)oxy]propyl}silane: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
Uniqueness
Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane is unique due to the presence of both the chlorine atom and the 3-[(prop-2-en-1-yl)oxy]propyl group. This combination allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Propriétés
Numéro CAS |
112031-28-4 |
|---|---|
Formule moléculaire |
C8H17ClOSi |
Poids moléculaire |
192.76 g/mol |
Nom IUPAC |
chloro-dimethyl-(3-prop-2-enoxypropyl)silane |
InChI |
InChI=1S/C8H17ClOSi/c1-4-6-10-7-5-8-11(2,3)9/h4H,1,5-8H2,2-3H3 |
Clé InChI |
KAHNPACNGZQTOG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCCOCC=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


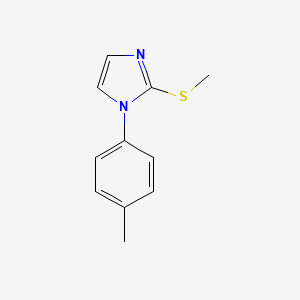
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
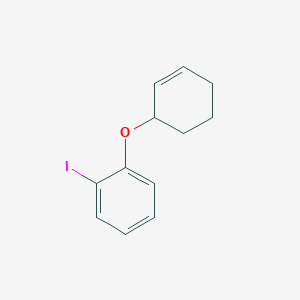
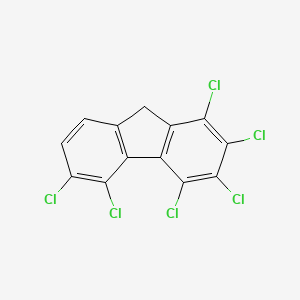
![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)


![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
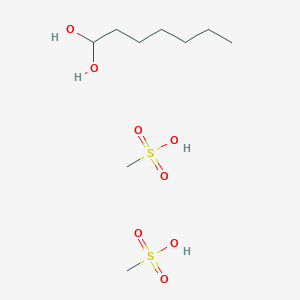
![2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan](/img/structure/B14298598.png)
![3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one](/img/structure/B14298599.png)
